molecular formula C10H5BrN2S2 B8181537 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B8181537
M. Wt: 297.2 g/mol
InChI Key: VVQIEATVJBTJRD-UHFFFAOYSA-N
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Description

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their unique electronic properties and are widely used in various fields, including organic electronics and materials science. The presence of bromine and thiophene groups in the molecule enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

One common method involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using reagents like palladium catalysts.

    Oxidation and Reduction: The thiophene group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include palladium catalysts, N-Bromosuccinimide (NBS), and dichlorobenzene . Major products formed from these reactions depend on the specific reagents and conditions used but often include more complex benzo[c][1,2,5]thiadiazole derivatives.

Scientific Research Applications

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is primarily based on its electronic properties. The compound acts as an electron donor-acceptor system, which allows it to participate in various electronic and photophysical processes. The molecular targets and pathways involved depend on the specific application but often include interactions with other molecules in electronic devices or catalytic systems .

Comparison with Similar Compounds

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and thiophene groups, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

4-bromo-7-thiophen-2-yl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2S2/c11-7-4-3-6(8-2-1-5-14-8)9-10(7)13-15-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIEATVJBTJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C3=NSN=C23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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